molecular formula C22H22N2O3S2 B5213906 N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide

N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide

Cat. No. B5213906
M. Wt: 426.6 g/mol
InChI Key: KZPKXWLVRYEBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide, commonly known as DAS181, is a novel antiviral drug that has shown promising results in the treatment of various respiratory viral infections. Developed by Ansun Biopharma, DAS181 is a sialidase enzyme inhibitor that cleaves sialic acid residues on the surface of host cells, thereby preventing viral attachment and entry.

Mechanism of Action

The mechanism of action of DAS181 involves the inhibition of sialidase enzymes on the surface of host cells. Sialidases cleave sialic acid residues on the surface of host cells, which are used by many respiratory viruses as receptors for attachment and entry. By inhibiting sialidase activity, DAS181 prevents viral attachment and entry into host cells, thereby reducing viral replication and spread.
Biochemical and Physiological Effects
DAS181 has been shown to have minimal toxicity and few side effects in animal studies. It has also been shown to have a broad spectrum of antiviral activity against various respiratory viruses. DAS181 has been shown to be effective in reducing viral titers and improving survival rates in animal models of respiratory viral infections.

Advantages and Limitations for Lab Experiments

DAS181 has several advantages for lab experiments, including its broad spectrum of antiviral activity, high purity and yield, and minimal toxicity. However, DAS181 is a relatively new drug, and there is still much to be learned about its safety and efficacy in humans. There are also limitations to its use, including the need for further optimization of dosing and delivery methods.

Future Directions

There are several future directions for the development and use of DAS181. These include further optimization of dosing and delivery methods, clinical trials to evaluate its safety and efficacy in humans, and the exploration of its potential use in combination with other antiviral drugs. Additionally, there is potential for the development of DAS181 as a prophylactic treatment for respiratory viral infections, particularly in high-risk populations such as the elderly and immunocompromised.

Synthesis Methods

The synthesis of DAS181 involves the reaction of 4-aminobenzenesulfonamide with 2,4-dimethylphenyl isocyanate to form N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)urea. This intermediate is then reacted with 2-(methylthio)benzoyl chloride to form the final product, DAS181. The synthesis of DAS181 has been optimized to yield high purity and high yield, making it suitable for large-scale production.

Scientific Research Applications

DAS181 has been extensively studied for its antiviral activity against various respiratory viruses, including influenza virus, parainfluenza virus, respiratory syncytial virus, and human metapneumovirus. In vitro studies have demonstrated that DAS181 can significantly reduce viral replication and inhibit viral attachment and entry into host cells. In vivo studies in animal models have also shown that DAS181 can improve survival rates and reduce viral titers in infected animals.

properties

IUPAC Name

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-15-8-13-20(16(2)14-15)24-29(26,27)18-11-9-17(10-12-18)23-22(25)19-6-4-5-7-21(19)28-3/h4-14,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPKXWLVRYEBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.